5-Hydroxy Rosiglitazone Sulfate
CAS No.: 1227162-75-5; 288853-63-4
Cat. No.: VC7795761
Molecular Formula: C18H19N3O7S2
Molecular Weight: 453.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227162-75-5; 288853-63-4 |
|---|---|
| Molecular Formula | C18H19N3O7S2 |
| Molecular Weight | 453.48 |
| IUPAC Name | [6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate |
| Standard InChI | InChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26) |
| Standard InChI Key | WAGUBJKZLRLKGR-UHFFFAOYSA-N |
| SMILES | CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OS(=O)(=O)O |
Introduction
Chemical Characterization and Structural Properties
Molecular Identity and Nomenclature
5-Hydroxy rosiglitazone sulfate, systematically named [6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate, is a sulfated derivative of rosiglitazone’s hydroxylated metabolite . Its molecular formula is , with a molecular weight of 453.49 g/mol . The compound’s structure features a thiazolidinedione core modified by a para-hydroxylated pyridine ring and a sulfate ester group at position 5, enhancing its polarity compared to the parent drug .
Table 1: Physicochemical Properties of 5-Hydroxy Rosiglitazone Sulfate
| Property | Value | Source |
|---|---|---|
| CAS Number | 288853-63-4 | |
| Molecular Weight | 453.49 g/mol | |
| Solubility | Hygroscopic, soluble in DMSO | |
| Regulatory Compliance | USP/EP standards |
Synthesis and Stability
While industrial synthesis details remain proprietary, metabolic studies confirm that 5-hydroxy rosiglitazone sulfate forms via sequential hepatic oxidation and sulfation. Human liver microsomes convert rosiglitazone to 5-hydroxy rosiglitazone through CYP2C8-mediated hydroxylation, followed by sulfotransferase (SULT)-catalyzed conjugation . The compound exhibits hygroscopicity, necessitating storage at -20°C under anhydrous conditions to prevent degradation .
Metabolic Pathways and Enzymatic Regulation
Cytochrome P450-Mediated Biotransformation
Rosiglitazone undergoes extensive hepatic metabolism, with 5-hydroxy rosiglitazone sulfate representing 15–20% of total urinary metabolites . In vitro studies using human liver microsomes demonstrate that CYP2C8 catalyzes para-hydroxylation at and , while CYP2C9 contributes minimally to N-demethylation () .
Table 2: Key Metabolic Parameters for 5-Hydroxy Rosiglitazone Formation
| Parameter | CYP2C8 | CYP2C9 |
|---|---|---|
| 1.2 nmol/min/mg | 0.3 nmol/min/mg | |
| 18 μM | 50 μM | |
| Contribution to Clearance | 75% | 15% |
Inhibition and Drug-Drug Interactions
5-Hydroxy rosiglitazone sulfate’s formation is susceptible to modulation by CYP2C8 inhibitors. Retinoic acid (13-cis) reduces metabolite production by 50% at 10 μM, whereas sulfaphenazole (CYP2C9 inhibitor) causes ≤30% inhibition . Conversely, rosiglitazone itself inhibits CYP2C8 () and CYP2C9 (), necessitating dose adjustments when co-administered with paclitaxel or warfarin .
Analytical Applications in Pharmaceutical Development
Quality Control and Method Validation
Pharmacological Significance and Clinical Implications
Activity Relative to Parent Compound
Axios Research and CymitQuimica supply 5-hydroxy rosiglitazone sulfate as a certified reference material (CRM) meeting ICH Q2(R1) validation criteria . Batch-specific certificates of analysis (CoA) document residual solvents (<0.1%) and heavy metals (<10 ppm), ensuring compliance with FDA and EMA guidelines .
Toxicological Profile
Although 5-hydroxy rosiglitazone sulfate itself lacks genotoxicity (Ames test negative), chronic rosiglitazone use elevates cardiovascular risk—a concern mitigated by monitoring metabolite ratios . Regulatory agencies mandate inclusion of this metabolite in stability-indicating assays for rosiglitazone formulations .
Recent Advances and Future Directions
Synthetic Biology Approaches
Recent efforts to biosynthesize 5-hydroxy rosiglitazone sulfate via engineered CYP2C8 isoforms in Saccharomyces cerevisiae have achieved yields of 120 mg/L, potentially lowering production costs by 40% compared to chemical synthesis .
Targeted Delivery Systems
Nanoparticulate carriers functionalized with hepatocyte-specific ligands aim to enhance 5-hydroxy rosiglitazone sulfate’s hepatic retention, reducing systemic exposure and off-target effects. Preclinical studies in rats show a 60% decrease in plasma metabolite levels with these systems .
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